molecular formula C8H7N3O2 B1270186 6-methyl-7-nitro-1H-indazole CAS No. 717881-06-6

6-methyl-7-nitro-1H-indazole

Cat. No. B1270186
CAS RN: 717881-06-6
M. Wt: 177.16 g/mol
InChI Key: MFJNZLMQVJRCIW-UHFFFAOYSA-N
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Description

6-Methyl-7-nitro-1H-indazole is a heterocyclic compound with a molecular formula of C8H7N3O2 . It is a derivative of indazole, a heterocyclic small molecule containing an indazole ring .


Synthesis Analysis

The synthesis of 1H-indazole derivatives, including 6-methyl-7-nitro-1H-indazole, can be achieved through various methods. One approach involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular structure of 6-methyl-7-nitro-1H-indazole consists of a nitrogenous indazole ring substituted with a methyl group at the 6th position and a nitro group at the 7th position . The average mass of the molecule is 177.160 Da .


Chemical Reactions Analysis

Indazoles, including 6-methyl-7-nitro-1H-indazole, can undergo various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .


Physical And Chemical Properties Analysis

6-Methyl-7-nitro-1H-indazole is a solid substance . It has a molecular weight of 177.16 . The density of this compound is 1.4±0.1 g/cm3, and it has a boiling point of 379.7±22.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 6-methyl-7-nitro-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Anticancer Applications

Indazole derivatives have shown significant potential in the field of cancer research . For instance, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

Treatment of Respiratory Diseases

Indazole derivatives can also be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized for this purpose .

Antifungal and Antibacterial Applications

Indazole derivatives also possess antifungal and antibacterial activities . This makes them valuable in the development of new antimicrobial agents.

Synthesis of Other Compounds

The indazole core is also used in the synthesis of other complex compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antihypertensive Applications

Indazole derivatives are used in the development of antihypertensive drugs . These compounds help in the management of high blood pressure.

Antidepressant Applications

Indazole derivatives are also used in the development of antidepressant drugs . These compounds help in the management of depression and related disorders.

Anti-Inflammatory Applications

Indazole derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.

Safety and Hazards

6-Methyl-7-nitro-1H-indazole is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

6-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNZLMQVJRCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363178
Record name 6-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-7-nitro-1H-indazole

CAS RN

717881-06-6
Record name 6-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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